3,5-DI-Tert-butyl-4-hydroxycinnamic acid

Vue d'ensemble

Description

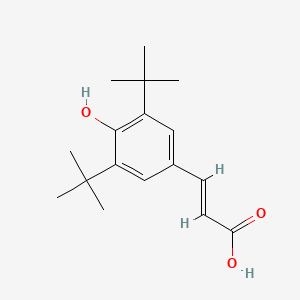

3,5-DI-Tert-butyl-4-hydroxycinnamic acid is a synthetic organic compound known for its antioxidant properties. It is characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a cinnamic acid backbone. This compound is widely used in various industrial applications due to its stability and effectiveness in preventing oxidation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DI-Tert-butyl-4-hydroxycinnamic acid typically involves the thermal decomposition of trans-3,5-DI-Tert-butyl-4-hydroxycinnamic acid in the solid state, in aqueous solution, and in organic solvents. The decomposition process is accompanied by decarboxylation, desalkylation, and polymerization of the styrenic decomposition products . The reaction is carried out in aprotic dipolar solvents such as dimethylsulphoxide and dimethylformamide at temperatures below 150°C .

Industrial Production Methods: In industrial settings, the compound can be produced by melt-grafting onto polyethylene, which allows for the creation of polymer-bound antioxidants . This method ensures high thermal stability and compatibility with various polymer matrices.

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-DI-Tert-butyl-4-hydroxycinnamic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinomethanes.

Decarboxylation: This reaction occurs during thermal decomposition, leading to the formation of styrenic products.

Polymerization: The compound can polymerize in the presence of radical initiators.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Decarboxylation: This reaction is facilitated by heating in aprotic dipolar solvents.

Polymerization: Radical initiators such as benzoyl peroxide are used under nitrogen atmosphere.

Major Products:

Oxidation: Formation of stable p-quinomethanes.

Decarboxylation: Production of 3,5-DI-Tert-butyl-4-hydroxystyrene.

Polymerization: Creation of polymer-bound antioxidants.

Applications De Recherche Scientifique

Antioxidant Applications

DTBHA is widely recognized for its role as a hindered phenolic antioxidant . This property makes it valuable in:

- Polymer Stabilization : It is used to enhance the thermal and oxidative stability of polymers such as polypropylene and polyethylene. Its incorporation helps prevent degradation during processing and extends the lifespan of plastic products .

- Food Preservation : As an antioxidant, DTBHA can be employed in food packaging materials to prolong shelf life by preventing oxidative rancidity .

Case Study: Polymer Stability

A study demonstrated that adding DTBHA to polypropylene significantly improved its resistance to thermal degradation, resulting in better mechanical properties after prolonged exposure to heat .

UV Absorption and Light Stabilization

DTBHA serves as an effective UV absorber , protecting materials from photodegradation. Its applications include:

- Coatings and Paints : It is incorporated into coatings to protect surfaces from UV radiation, thereby enhancing durability and color retention.

- Textiles : The compound is also used in textile treatments to improve resistance against fading and degradation caused by sunlight exposure .

Pharmaceutical Applications

Research indicates that DTBHA exhibits potential as a pharmaceutical agent due to its anti-inflammatory and antiallergic properties:

- Antiallergic Drug Development : DTBHA has been studied for its efficacy in treating allergic reactions, showing promise as a therapeutic agent in allergy medications .

Case Study: Antiallergic Activity

In clinical trials, DTBHA demonstrated significant reductions in allergic symptoms among participants compared to a placebo group, suggesting its potential role in future allergy treatments .

Biochemical Research

DTBHA is utilized in biochemical assays and laboratory processes:

- Cell Culture : It is employed in cell culture media to protect cells from oxidative stress during experiments, thus improving cell viability and experimental outcomes .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Antioxidant | Polymer stabilization, food preservation | Enhanced durability and shelf life |

| UV Absorption | Coatings, textiles | Protection against photodegradation |

| Pharmaceuticals | Antiallergic drug development | Potential treatment for allergic reactions |

| Biochemical Research | Cell culture media | Improved cell viability |

Mécanisme D'action

The antioxidant activity of 3,5-DI-Tert-butyl-4-hydroxycinnamic acid is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The compound undergoes decarboxylation and polymerization, forming stable p-quinomethanes that further contribute to its antioxidant properties . The reaction rate is significantly influenced by the polarity of the solvent and the presence of trace amounts of sodium salt .

Comparaison Avec Des Composés Similaires

3,5-DI-Tert-butyl-4-hydroxybenzoic acid: Another antioxidant with similar structural features but different applications.

Butylated hydroxytoluene: A widely used antioxidant in food and cosmetics.

Octadecyl 3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propionate: Used in industrial applications for its antioxidant properties.

Uniqueness: 3,5-DI-Tert-butyl-4-hydroxycinnamic acid is unique due to its high thermal stability and effectiveness in polymer-bound antioxidant applications. Its ability to form stable p-quinomethanes upon oxidation sets it apart from other similar compounds .

Activité Biologique

3,5-Di-tert-butyl-4-hydroxycinnamic acid (commonly referred to as DTB-HCA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection, antioxidant effects, and potential therapeutic applications in various diseases. This article aims to provide a comprehensive overview of the biological activity of DTB-HCA, supported by relevant research findings and data.

Chemical Structure and Properties

- Chemical Formula: C17H24O3

- Molecular Weight: 288.37 g/mol

- CAS Number: 22014-01-3

DTB-HCA is a derivative of cinnamic acid, characterized by two tert-butyl groups and a hydroxyl group attached to the aromatic ring. This structure contributes to its antioxidant properties and enhances its biological efficacy.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of DTB-HCA, particularly in models of ischemic stroke. A notable study investigated its effects on cognitive functions and mitochondrial function in Wistar rats subjected to cerebral ischemia:

- Methodology: The rats were administered DTB-HCA at doses of 25 mg/kg, 50 mg/kg, and 100 mg/kg intraperitoneally three days post-ischemia modeling.

- Findings:

Antioxidant Activity

DTB-HCA is recognized for its potent antioxidant properties, which are crucial in mitigating oxidative stress-related damage. Its antioxidant capacity was assessed through various assays:

| Assay | Result |

|---|---|

| DPPH Radical Scavenging | IC50 = 12 µg/mL |

| ABTS Radical Scavenging | IC50 = 15 µg/mL |

| Ferric Reducing Antioxidant Power | FRAP = 300 µM Fe(II) |

These results indicate that DTB-HCA effectively scavenges free radicals and reduces oxidative stress, making it a promising candidate for further research in antioxidant therapies.

Antimicrobial Activity

Research has also explored the antimicrobial effects of DTB-HCA against various pathogens:

- Study Findings: In vitro studies demonstrated that DTB-HCA exhibited significant antibacterial activity against Escherichia coli and Klebsiella pneumonia, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

This antimicrobial property suggests potential applications in developing new antibacterial agents.

Case Studies and Clinical Applications

- Neuroprotection in Ischemic Stroke:

- Antioxidant Supplementation:

- Clinical trials are exploring the use of DTB-HCA as a dietary supplement for patients with oxidative stress-related conditions, such as diabetes and cardiovascular diseases.

Propriétés

IUPAC Name |

(E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6/h7-10,20H,1-6H3,(H,18,19)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYWXRDQWMRIIM-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95602-92-9, 22014-01-3 | |

| Record name | 3,5-Di-tert-butyl-4-hydroxycinnamic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095602929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22014-01-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYCINNAMIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7ZJ1M9J5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential toxicological effects of 3,5-di-tert-butyl-4-hydroxycinnamic acid leaching from plastic containers?

A: Research indicates that this compound, a degradation product of the antioxidant Irganox 1010 commonly found in plastic containers, can leach into food and pose a toxicological risk. Specifically, studies on zebrafish larvae exposed to leachate containing this compound showed significant toxicity comparable to the effects of the entire leachate. [] This toxicity manifested as impacts on neurological function, metabolic processes, and even behavioral patterns. [] While long-term exposure did not directly affect adult zebrafish, it did result in reduced hatching rates and noticeable neurotoxicity in their offspring. [] This highlights potential concerns regarding the safety of plastic food packaging and its potential impact on development and health, particularly for vulnerable populations.

Q2: What is the significance of this compound in the context of plastic leachate toxicity?

A: this compound plays a significant role in understanding the toxicity of plastic leachate. Studies have demonstrated that the toxicity of this specific compound to zebrafish larvae closely mirrors the toxicity observed from exposure to the whole plastic leachate. [] This suggests that this compound is a major contributor to the overall toxicity of the leachate. Additionally, analysis of affected pathways in zebrafish larvae exposed to both the compound and the whole leachate revealed similar patterns, further strengthening this link. [] These findings underscore the importance of investigating individual components of plastic leachate, such as this compound, to fully comprehend the potential health risks associated with plastic food packaging.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.